1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a polycyclic compound that combines the structural motifs of quinoline and pyrazoline. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . Pyrazoline derivatives also exhibit significant biological activities, such as antimicrobial, anti-inflammatory, and analgesic effects .
Preparation Methods
The synthesis of 1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves cyclocondensation reactions. One method involves the reaction of (2E,2′E)-1,1′-bis(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,3′-(1,4-phenylene)diprop-2-en-1-one with hydrazine hydrate in butanoic acid . The structure of the resulting compound is confirmed through elemental analysis, 1H-NMR, 13C-NMR, mass, and IR spectroscopy .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Scientific Research Applications
1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The pyrazoline moiety can inhibit enzymes involved in inflammatory pathways, reducing inflammation and pain .
Comparison with Similar Compounds
Similar compounds include other quinoline and pyrazoline derivatives, such as:
1-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: Exhibits similar biological activities but with different potency and selectivity.
1-[3-(2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one: Another derivative with comparable properties but different chemical reactivity.
This compound’s unique combination of quinoline and pyrazoline moieties gives it a distinct profile of biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C27H22ClN3O |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C27H22ClN3O/c1-17-26(24-16-25(31(30-24)18(2)32)19-9-5-3-6-10-19)27(20-11-7-4-8-12-20)22-15-21(28)13-14-23(22)29-17/h3-15,25H,16H2,1-2H3 |
InChI Key |
GYSGCFDYIOLNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)C |
Origin of Product |
United States |
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